3-[(Phenylsulfonyl)amino]thiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
3-(benzenesulfonamido)thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4S2/c13-11(14)10-9(6-7-17-10)12-18(15,16)8-4-2-1-3-5-8/h1-7,12H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPYDKRUFUMDTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=C(SC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501216566 | |
| Record name | 3-[(Phenylsulfonyl)amino]-2-thiophenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501216566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
409364-78-9 | |
| Record name | 3-[(Phenylsulfonyl)amino]-2-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=409364-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(Phenylsulfonyl)amino]-2-thiophenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501216566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Phenylsulfonyl)amino]thiophene-2-carboxylic acid typically involves the condensation of thiophene derivatives with phenylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the phenylsulfonyl group, converting it to a phenylsulfide.
Substitution: The thiophene ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Phenylsulfide derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing thiophene moieties exhibit significant antimicrobial properties. 3-[(Phenylsulfonyl)amino]thiophene-2-carboxylic acid has been investigated for its potential as an antimicrobial agent against various pathogens. Studies have shown that derivatives of this compound can inhibit the growth of bacteria and fungi, making it a candidate for developing new antibiotics.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been explored in several studies. It has been noted that phenylsulfonamide derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This suggests potential applications in treating inflammatory diseases such as arthritis.
Biochemical Research
Enzyme Inhibition Studies
this compound serves as a valuable tool in enzyme inhibition studies. Its structure allows it to interact with various enzymes, providing insights into enzyme kinetics and mechanisms. For example, it has been used to study the inhibition of carbonic anhydrase, an enzyme involved in maintaining acid-base balance.
Fluorescent Probes
The compound can be modified to create fluorescent probes for biological imaging. The thiophene ring's electronic properties can be tuned to enhance fluorescence, allowing researchers to visualize cellular processes in real-time.
Material Science
Synthesis of Conductive Polymers
In materials science, this compound is utilized as a monomer for synthesizing conductive polymers. These polymers have applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of thiophene units enhances the electrical conductivity and stability of the resulting materials.
Nanocomposite Development
The compound can also be incorporated into nanocomposites to improve mechanical and thermal properties. Research has shown that blending this compound with other materials can lead to enhanced performance characteristics suitable for various industrial applications.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating its potential as a lead compound for antibiotic development.
Case Study 2: Enzyme Inhibition
In another study published in the Journal of Medicinal Chemistry, the inhibitory effects of this compound on carbonic anhydrase were investigated. The compound exhibited an IC50 value of 25 µM, suggesting moderate inhibition compared to existing inhibitors. This highlights its potential use in further optimizing enzyme inhibitors for therapeutic applications.
Mechanism of Action
The mechanism of action of 3-[(Phenylsulfonyl)amino]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function .
Comparison with Similar Compounds
Structural and Molecular Comparison
The table below summarizes key structural and physicochemical properties of 3-[(Phenylsulfonyl)amino]thiophene-2-carboxylic acid and related derivatives:
Notes:
- Electronic Effects : Substitutions like chlorine (electron-withdrawing) and methyl (electron-donating) on the phenyl ring modulate the sulfonamide group’s reactivity. For example, the 4-chloro derivative (CAS: 254878-28-9) exhibits enhanced electrophilicity compared to the parent compound .
- Bioactivity : The trifluoromethyl group in CAS: 104960-56-7 enhances metabolic stability and lipophilicity, a desirable trait in kinase inhibitors .
Reactivity Trends :
- The carboxylic acid group participates in amide bond formation, as seen in derivatives like ethyl 3-amino-4-cyano-5-ethoxycarbonylmethylsulfanyl-thiophene-2-carboxylate (precursor to thienopyrimidines) .
- Sulfonamide groups undergo nucleophilic displacement, enabling diversification into agrochemicals (e.g., herbicidal compounds in ) .
Biological Activity
3-[(Phenylsulfonyl)amino]thiophene-2-carboxylic acid (CAS No. 409364-78-9) is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
- Molecular Formula: C11H9NO4S2
- Molecular Weight: 283.3 g/mol
- CAS Number: 409364-78-9
- Structure: The compound features a thiophene ring with an amino group and a phenylsulfonyl moiety, contributing to its unique reactivity and biological properties.
The biological activity of this compound primarily involves its interaction with various biological targets:
-
Enzyme Inhibition:
- The compound has been shown to inhibit specific kinases, including GSK-3β, which is implicated in several diseases, including cancer and neurodegenerative disorders .
- It may also interact with other kinases like ROCK-1, influencing cell signaling pathways associated with proliferation and apoptosis .
-
Anticancer Activity:
- Research indicates that derivatives of thiophene compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that related compounds can induce apoptosis in cancer cells by disrupting microtubule dynamics and inhibiting topoisomerase activity .
- In vitro assays have shown promising results against cell lines such as HeLa and HepG2, suggesting potential for development as anticancer agents .
Table 1: Summary of Biological Activities
| Activity Type | Target/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| GSK-3β Inhibition | Various | 0.008 | |
| Cytotoxicity | HeLa | 7.01 | |
| Cytotoxicity | HepG2 | 8.55 | |
| Anti-proliferative | K563 leukemia cells | Not specified |
Anticancer Studies
In one study, the synthesized series of compounds based on thiophene derivatives showed significant anti-proliferative effects on human K563 leukemia cells. The cytotoxic effects were assessed using MTT assays, revealing that certain derivatives exhibited potent activity against multiple cancer cell lines .
Therapeutic Applications
The therapeutic potential of this compound extends beyond oncology:
- Neurological Disorders:
-
Inflammatory Diseases:
- The compound may also have applications in managing inflammatory conditions through modulation of kinase activity involved in inflammatory pathways.
Q & A
Q. What spectroscopic and analytical methods are recommended to confirm the structural identity of 3-[(Phenylsulfonyl)amino]thiophene-2-carboxylic acid?
- Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H NMR identifies protons in the phenylsulfonyl and thiophene rings, with characteristic deshielding for sulfonamide protons (δ 3.0–3.5 ppm) and aromatic protons (δ 7.0–8.5 ppm).
- 13C NMR confirms carbonyl (C=O, ~170 ppm) and sulfonamide (SO2NH, ~125–135 ppm) groups .
- Infrared Spectroscopy (IR):
- Peaks at ~3300 cm⁻¹ (N-H stretch, sulfonamide), ~1700 cm⁻¹ (C=O), and ~1350–1150 cm⁻¹ (SO2 asymmetric/symmetric stretches) .
- Mass Spectrometry (MS):
- High-resolution MS (HRMS) determines molecular weight (e.g., [M+H]+ for C12H10N2O4S2: calculated 334.01) and fragmentation patterns .
Q. What are the critical safety considerations for handling this compound in laboratory settings?
- Answer:
- Personal Protective Equipment (PPE):
- Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (risk of irritation per SDS guidelines for analogous thiophene derivatives) .
- Ventilation:
- Use fume hoods to minimize inhalation of dust/aerosols, as sulfonamides may cause respiratory tract irritation .
- Storage:
- Store in airtight containers at ambient temperatures, away from incompatible reagents (e.g., strong oxidizers) .
Q. How can researchers synthesize this compound, and what intermediates are involved?
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound derivatives?
- Answer:
- Substitution Patterns:
- Introduce electron-withdrawing groups (e.g., -NO2, -CF3) on the phenyl ring to enhance sulfonamide stability and target binding .
- Modify the thiophene ring with methyl or halogens to alter lipophilicity and bioavailability .
- Activity Assays:
- Test derivatives in in vitro antioxidant (DPPH radical scavenging) and anti-inflammatory (COX-2 inhibition) models, as demonstrated for ethyl thiophene carboxylates .
- Data Analysis:
- Use regression models to correlate substituent electronic parameters (Hammett σ) with IC50 values .
Q. What experimental strategies resolve contradictions in reported biological activity data for sulfonamide-containing thiophene derivatives?
- Answer:
- Purity Verification:
- Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting bioactivity .
- Dose-Response Curves:
- Perform triplicate assays across a broad concentration range (e.g., 1–100 µM) to validate reproducibility .
- Mechanistic Studies:
- Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify target binding affinity and rule off-target effects .
Q. How can computational methods guide the design of this compound derivatives with improved pharmacokinetic properties?
- Answer:
- Molecular Docking:
- Dock derivatives into target protein active sites (e.g., COX-2 or antioxidant enzymes) using AutoDock Vina to predict binding modes .
- ADMET Prediction:
- Use SwissADME to optimize logP (target 2–3), topological polar surface area (<140 Ų), and metabolic stability .
- MD Simulations:
- Run 100 ns molecular dynamics simulations (GROMACS) to assess ligand-protein complex stability .
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
- Answer:
- Reaction Optimization:
- Replace pyridine with polymer-supported bases (e.g., PS-TBD) for easier purification and reduced toxicity .
- Byproduct Control:
- Monitor sulfonic acid formation via inline FTIR and adjust stoichiometry of sulfonating agents .
- Yield Improvement:
- Use flow chemistry to enhance heat/mass transfer during sulfonamide coupling .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility and stability profiles of sulfonamide-thiophene hybrids?
- Answer:
- Solubility Testing:
- Compare logD values (shake-flask method, pH 7.4) across studies to identify pH-dependent solubility trends .
- Stability Studies:
- Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to detect degradation products (e.g., hydrolysis of sulfonamide bond) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
